1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-N-(1-methylcyclopropyl)-2-oxo-3-(1,2,4-thiadiazol-5-yl)benzimidazole-5-sulfonamide
Overview
Description
PDD00017238 is a high-affinity and potent inhibitor of poly (adenosine diphosphate-ribose) glycohydrolase (PARG). This compound is known for its significant role in inhibiting the enzyme responsible for the degradation of poly (adenosine diphosphate-ribose) chains, which are involved in DNA repair processes . The chemical name of PDD00017238 is 1-[(2,4-Dimethyl-5-thiazolyl)methyl]-2,3-dihydro-N-(1-methylcyclopropyl)-2-oxo-3-(1,2,4-thiadiazol-5-yl)-1H-benzimidazole-5-sulfonamide .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of PDD00017238 involves multiple steps, starting with the preparation of the thiazole ring, followed by the formation of the benzimidazole core. The final step includes the sulfonamide formation. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for each step to ensure high yield and purity .
Industrial Production Methods: Industrial production of PDD00017238 typically involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process includes rigorous purification steps such as recrystallization and chromatography to achieve the desired purity level .
Chemical Reactions Analysis
Types of Reactions: PDD00017238 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole and benzimidazole rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
PDD00017238 has a wide range of applications in scientific research:
Chemistry: Used as a chemical probe to study the role of poly (adenosine diphosphate-ribose) glycohydrolase in various biochemical pathways.
Biology: Helps in understanding the DNA repair mechanisms by inhibiting poly (adenosine diphosphate-ribose) glycohydrolase.
Medicine: Potential therapeutic applications in cancer treatment by exploiting the DNA damage response in rapidly proliferating cancer cells.
Industry: Used in the development of new drugs targeting poly (adenosine diphosphate-ribose) glycohydrolase.
Mechanism of Action
PDD00017238 exerts its effects by inhibiting poly (adenosine diphosphate-ribose) glycohydrolase, an enzyme responsible for degrading poly (adenosine diphosphate-ribose) chains. By inhibiting this enzyme, PDD00017238 prevents the breakdown of poly (adenosine diphosphate-ribose) chains, leading to the accumulation of these chains and interfering with DNA repair processes. This inhibition can result in increased sensitivity of cancer cells to DNA-damaging agents, making it a potential candidate for cancer therapy .
Comparison with Similar Compounds
- PDD00017272
- PDD00017273
- Olaparib
- Talazoparib
- AZD5305
Comparison: PDD00017238 is unique due to its high affinity and potency as a poly (adenosine diphosphate-ribose) glycohydrolase inhibitor. Compared to other inhibitors like PDD00017272 and PDD00017273, PDD00017238 exhibits a higher inhibitory effect, making it more effective in preventing the degradation of poly (adenosine diphosphate-ribose) chains . Additionally, unlike poly (adenosine diphosphate-ribose) polymerase inhibitors such as Olaparib and Talazoparib, PDD00017238 specifically targets poly (adenosine diphosphate-ribose) glycohydrolase, providing a different mechanism of action .
Biological Activity
The compound 1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-N-(1-methylcyclopropyl)-2-oxo-3-(1,2,4-thiadiazol-5-yl)benzimidazole-5-sulfonamide is a novel synthetic derivative that incorporates multiple bioactive moieties, including benzimidazole and sulfonamide structures. These components are known for their diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry.
Chemical Structure
The compound features a complex structure that includes:
- Benzimidazole core : Known for its broad spectrum of biological activities.
- Sulfonamide group : Enhances antibacterial properties.
- Thiazole and thiadiazole rings : Contribute to the compound's biological efficacy.
Antibacterial Activity
Recent studies have demonstrated that compounds containing benzimidazole and sulfonamide moieties exhibit significant antibacterial properties. The introduction of these groups in the synthesized compound has been shown to enhance its effectiveness against various bacterial strains. For instance, a review highlighted that benzimidazole-sulfonamide hybrids possess potent antibacterial and antifungal activities due to their ability to inhibit bacterial enzymes and disrupt cell wall synthesis .
Antifungal Activity
The compound's antifungal potential is attributed to its structural components. Research indicates that benzimidazole derivatives often show activity against fungal pathogens by interfering with their metabolic pathways. The sulfonamide component further contributes to this activity by inhibiting folic acid synthesis in fungi .
Anti-inflammatory Activity
The anti-inflammatory properties of this compound are linked to its ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). Studies have suggested that benzimidazole derivatives can modulate inflammatory responses, thereby providing therapeutic benefits in inflammatory diseases .
Antiproliferative Activity
The antiproliferative effects of the compound have been investigated in various cancer cell lines. The presence of both thiazole and benzimidazole moieties has been associated with the inhibition of cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .
Case Studies
Case Study 1: Synthesis and Evaluation
In a study published in 2022, researchers synthesized several benzimidazole-sulfonyl derivatives, including the target compound. These derivatives were evaluated for their antibacterial and antifungal activities against standard microbial strains. The results indicated that the synthesized compounds exhibited significant inhibitory effects, particularly against Gram-positive bacteria .
Case Study 2: Mechanistic Studies
Another study focused on the mechanism of action of similar compounds. It was found that the thiazole-containing derivatives inhibited bacterial growth by disrupting DNA synthesis and protein function within microbial cells. This suggests a potential multi-target mechanism for the compound under investigation .
Data Tables
Properties
IUPAC Name |
1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-N-(1-methylcyclopropyl)-2-oxo-3-(1,2,4-thiadiazol-5-yl)benzimidazole-5-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O3S3/c1-11-16(29-12(2)22-11)9-24-14-5-4-13(31(27,28)23-19(3)6-7-19)8-15(14)25(18(24)26)17-20-10-21-30-17/h4-5,8,10,23H,6-7,9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLUZEVGWXJVSPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)CN2C3=C(C=C(C=C3)S(=O)(=O)NC4(CC4)C)N(C2=O)C5=NC=NS5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O3S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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